Caffeic acid-pYEEIE (TFA)
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Overview
Description
Caffeic acid-pYEEIE (TFA) is a non-phosphopeptide inhibitor that exhibits potent binding affinity for the GST-Lck-SH2 domain . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions, making it a valuable tool in the study of cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic acid-pYEEIE (TFA) involves the coupling of caffeic acid with a peptide sequence (pYEEIE) through a series of peptide bond formations. The reaction conditions typically require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Caffeic acid-pYEEIE (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
Caffeic acid-pYEEIE (TFA) primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of the caffeic acid moiety, which contains phenolic hydroxyl groups .
Common Reagents and Conditions
Coupling Reagents: EDCI, HOBt
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major product formed from the synthesis of Caffeic acid-pYEEIE (TFA) is the desired peptide inhibitor with high purity. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives of caffeic acid .
Scientific Research Applications
Caffeic acid-pYEEIE (TFA) is widely used in scientific research due to its ability to inhibit specific protein interactions. Some of its applications include:
Chemistry: Used as a tool to study peptide bond formation and protein interactions.
Biology: Employed in the study of cellular signaling pathways and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications in diseases where protein interactions play a crucial role.
Industry: Utilized in the development of new biochemical assays and diagnostic tools.
Mechanism of Action
Caffeic acid-pYEEIE (TFA) exerts its effects by binding to the GST-Lck-SH2 domain, thereby inhibiting the interaction between specific proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects. The molecular targets and pathways involved include the Src family kinases, which play a critical role in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE): Another peptide inhibitor with similar binding properties but lower affinity compared to Caffeic acid-pYEEIE (TFA).
Caffeic acid phenethyl ester: A derivative of caffeic acid with different biological activities, primarily known for its antioxidant properties.
Uniqueness
Caffeic acid-pYEEIE (TFA) is unique due to its high binding affinity for the GST-Lck-SH2 domain and its ability to inhibit specific protein interactions. This makes it a valuable tool in the study of cellular signaling pathways and potential therapeutic applications .
Properties
Molecular Formula |
C41H51F3N5O21P |
---|---|
Molecular Weight |
1037.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H50N5O19P.C2HF3O2/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22;3-2(4,5)1(6)7/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62);(H,6,7)/b14-7+;/t20-,24-,25-,26-,27-,34-;/m0./s1 |
InChI Key |
KIXUFVTZPVMUKC-LDEIPEOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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